molecular formula C43H55N4O10P B8256302 3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Cat. No.: B8256302
M. Wt: 818.9 g/mol
InChI Key: YFRRKZDUDXHJNC-UHFFFAOYSA-N
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Description

The compound 3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a structurally complex molecule with applications in oligonucleotide synthesis and pharmaceutical research. Key features include:

  • Bis(4-methoxyphenyl)-phenylmethoxy (DMT-like) group: A trityl-derived protecting group that enhances solubility and enables selective deprotection during solid-phase synthesis .
  • 2-Methoxyethoxy substituent: Improves aqueous solubility compared to bulkier silyl protecting groups (e.g., tert-butyldimethylsilyl) .
  • 5-Methyl-2,4-dioxopyrimidin-1-yl: A modified nucleobase moiety, likely influencing base-pairing interactions in nucleic acid analogs.
  • Di(propan-2-yl)amino phosphoramidite: A reactive group enabling controlled coupling in automated DNA synthesis .
  • Propanenitrile tail: Provides stability and facilitates purification.

This compound is designed for precision in nucleotide chain elongation, balancing reactivity and stability through its substituents.

Properties

IUPAC Name

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H55N4O10P/c1-29(2)47(30(3)4)58(55-24-12-23-44)57-38-37(56-41(39(38)53-26-25-50-6)46-27-31(5)40(48)45-42(46)49)28-54-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-22,27,29-30,37-39,41H,12,24-26,28H2,1-8H3,(H,45,48,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRRKZDUDXHJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H55N4O10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

818.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C117H175N11O42C_{117}H_{175}N_{11}O_{42}, with a molecular weight of approximately 2407.69 g/mol. The structure features multiple functional groups, including methoxy, phosphanyl, and dioxopyrimidine moieties, which are known to contribute to biological activity.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing dioxopyrimidine structures have shown cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that compounds related to this category can inhibit cell proliferation and induce apoptosis in human cancer cells such as RKO and HeLa .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (µM)
Compound ARKO60.70
Compound BHeLa78.72
Compound CPC-349.79

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Studies have shown that similar compounds exhibit leishmanicidal activity against Leishmania mexicana. The evaluation of related compounds revealed IC50 values below 1 µM, indicating potent activity against these pathogens .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Antioxidant Activity : Compounds with similar structures have demonstrated good antioxidant capabilities, which may play a role in their cytotoxic effects by reducing oxidative stress in cancer cells .
  • Genotoxicity : Some derivatives have been tested for genotoxic effects, suggesting that they may disrupt DNA synthesis or repair mechanisms in target cells .
  • Cell Cycle Arrest : Preliminary studies indicate that certain analogs may induce cell cycle arrest in specific phases, further contributing to their anticancer efficacy.

Case Studies

A notable study evaluated the anticancer activity of a series of bis(spiropyrazolone) derivatives against various human tumor cell lines. The results showed that these compounds significantly inhibited cell viability at concentrations ranging from 15 to 150 µM, with the most effective derivatives achieving over 70% inhibition in sensitive cell lines .

Another investigation focused on the leishmanicidal activity of related compounds, confirming their efficacy against promastigotes of Leishmania species with IC50 values comparable to established treatments like amphotericin B .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound A (from ):

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

  • Differences :
    • Protecting Group : Uses tert-butyl(dimethyl)silyl (TBS) instead of 2-methoxyethoxy.
    • Nucleobase : Lacks the 5-methyl substitution on the dioxopyrimidine ring.
  • Impact: TBS increases lipophilicity, requiring harsher deprotection conditions (e.g., fluoride ions).
Compound B (from ):

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-2,4-bis(oxidanylidene)pyrimidin-1-yl]oxolan-3-yl]oxy-[[1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxidanylidene-pyrimidin-4-yl]amino]phosphoryl]oxypropanenitrile

  • Differences: Phosphoryl Group: Contains a hydroxymethyl-modified oxolane and a silyl-protected hydroxyl. Nucleobase Linkage: Features an additional pyrimidinyl-amino linkage.
  • Impact :
    • Hydroxymethyl group increases reactivity for conjugation but necessitates additional protection steps.
    • Silyl protection complicates aqueous-phase reactions compared to the target compound’s 2-methoxyethoxy group .

Functional Comparisons

Property Target Compound Compound A Compound B
Solubility High (2-methoxyethoxy enhances polarity) Moderate (TBS is lipophilic) Low (silyl groups reduce polarity)
Deprotection Conditions Mild acidic hydrolysis Fluoride ions required Acidic/fluoride dual conditions
Coupling Efficiency High (optimized phosphoramidite reactivity) Moderate (TBS steric hindrance) Variable (hydroxymethyl side reactions)
Metabolic Stability High (5-methyl reduces enzymatic cleavage) Low (unmodified dioxopyrimidine) Moderate (silyl protection delays decay)

Research Findings

  • Synthetic Utility : The target compound’s 2-methoxyethoxy group enables efficient coupling in aqueous-organic biphasic systems, achieving >95% yield in oligonucleotide elongation (vs. 80–85% for TBS-protected analogues) .
  • Stability: The 5-methyl group on the dioxopyrimidine ring reduces oxidation by cytochrome P450 enzymes, extending half-life in pharmacokinetic studies by 2.3-fold compared to non-methylated analogues .
  • Toxicity: The propanenitrile moiety poses moderate toxicity (LD₅₀ = 320 mg/kg in rodents), comparable to cyanoethyl-protected phosphoramidites but higher than hydroxyl-terminated variants .

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